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Compound of Interest

Compound Name: 2-Ethoxy-5-fluoroaniline

Cat. No.: B3021133 Get Quote

An In-depth Examination of the Spectroscopic Signatures for a Key Pharmaceutical

Intermediate

Foreword
For researchers and professionals in drug development and chemical synthesis, the precise

characterization of molecular structures is a foundational requirement for ensuring the purity,

safety, and efficacy of pharmaceutical compounds. 2-Ethoxy-5-fluoroaniline (CAS No.

946774-81-8), a substituted aniline derivative, represents a significant building block in the

synthesis of various active pharmaceutical ingredients.[1][2] Its molecular structure, featuring

an ethoxy group and a fluorine atom on the aniline ring, gives rise to a unique spectroscopic

fingerprint. This technical guide provides a detailed, albeit currently theoretical, exploration of

the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for 2-Ethoxy-5-fluoroaniline.

Note to the Reader: As of the latest search, publicly available, experimentally verified

spectroscopic data for 2-Ethoxy-5-fluoroaniline is not available. The following sections are

therefore based on established principles of spectroscopy and data from analogous structures

to provide a predictive guide for researchers. This document will be updated as empirical data

becomes available.

Molecular Structure and Its Spectroscopic
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The molecular structure of 2-Ethoxy-5-fluoroaniline is the primary determinant of its

interaction with different forms of electromagnetic radiation, which is the basis of all

spectroscopic techniques. Understanding the arrangement of atoms and functional groups

allows for the prediction of its spectral features.

Molecular Formula: C₈H₁₀FNO[3]

Molecular Weight: 155.17 g/mol [3]

The key structural features that will influence the spectra are:

Aromatic Ring: The benzene ring will show characteristic signals in both NMR and IR

spectroscopy.

Amino Group (-NH₂): This primary amine will have distinct IR stretching vibrations and its

protons will be visible in the ¹H NMR spectrum.

Ethoxy Group (-OCH₂CH₃): The methylene and methyl protons of the ethoxy group will

exhibit a characteristic ethyl pattern (a quartet and a triplet) in the ¹H NMR spectrum.

Fluorine Atom (-F): The presence of fluorine, a spin-active nucleus (¹⁹F), will introduce spin-

spin coupling with neighboring protons and carbons, which will be observable in the ¹H and

¹³C NMR spectra.

Below is a diagram illustrating the molecular structure and the numbering of the carbon and

hydrogen atoms for the purpose of spectroscopic assignment.

Caption: Molecular structure of 2-Ethoxy-5-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. The following are the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons, their

chemical environment, and their proximity to other protons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b3021133?utm_src=pdf-body
https://www.chemicalbook.com/ProdSupplierGWCB0831659_EN.htm
https://www.chemicalbook.com/ProdSupplierGWCB0831659_EN.htm
https://www.benchchem.com/product/b3021133?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift

(δ) (ppm)
Multiplicity Integration Assignment Rationale

~1.4 Triplet 3H -OCH₂CH₃

The methyl

protons are

coupled to the

two methylene

protons.

~3.8 Broad Singlet 2H -NH₂

The amine

protons often

appear as a

broad signal and

may exchange

with trace

amounts of water

in the solvent.

~4.0 Quartet 2H -OCH₂CH₃

The methylene

protons are

coupled to the

three methyl

protons.

~6.5 - 7.0 Multiplet 3H Aromatic Protons

The aromatic

protons will be

split by each

other and by the

fluorine atom,

leading to

complex

multiplets.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.

The presence of fluorine will cause splitting of the signals for the carbons close to it.
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Chemical Shift (δ) (ppm) Assignment Rationale

~15 -OCH₂CH₃
The methyl carbon of the

ethoxy group.

~64 -OCH₂CH₃
The methylene carbon of the

ethoxy group.

~100 - 150 Aromatic Carbons

The six aromatic carbons will

appear in this region. The

carbon attached to the fluorine

will show a large coupling

constant (¹JCF), and the

adjacent carbons will show

smaller coupling constants

(²JCF and ³JCF).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which causes molecular vibrations (stretching and

bending).

Wavenumber (cm⁻¹) Vibration Functional Group

3300 - 3500 N-H Stretch Primary Amine (-NH₂)

2850 - 3000 C-H Stretch Aliphatic (Ethoxy group)

~3030 C-H Stretch Aromatic

1600 - 1650 N-H Bend Primary Amine (-NH₂)

1450 - 1600 C=C Stretch Aromatic Ring

1200 - 1250 C-O Stretch Aryl Ether

1000 - 1300 C-N Stretch Aromatic Amine

~1100 C-F Stretch Aryl Fluoride
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The workflow for identifying the key functional groups using IR spectroscopy is as follows:

Acquire IR Spectrum

Diagnostic Region
(>1500 cm⁻¹)

Fingerprint Region
(<1500 cm⁻¹)

N-H Stretch?
(3300-3500 cm⁻¹)

C-H Stretch?
(2850-3030 cm⁻¹)

Aromatic C=C Stretch?
(1450-1600 cm⁻¹)

C-O, C-F, C-N Stretches?
(1000-1300 cm⁻¹)

Primary AmineYes

Alkoxy & Aromatic

Yes

Aryl FluorideYes

Click to download full resolution via product page

Caption: IR spectral analysis workflow for 2-Ethoxy-5-fluoroaniline.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Ethoxy-5-fluoroaniline, electron ionization (EI) would likely be used.

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 155, corresponding

to the molecular weight of the compound.

Loss of Ethylene: A common fragmentation pathway for ethoxy-substituted aromatic

compounds is the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty-type

rearrangement, leading to a fragment at m/z = 127.
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Loss of an Ethyl Radical: Cleavage of the ethyl group could result in a fragment at m/z = 126.

Other Fragments: Further fragmentation of the aromatic ring and loss of small molecules like

HCN could also be observed.

The fragmentation can be visualized as follows:

[C₈H₁₀FNO]⁺˙
m/z = 155

[M - C₂H₄]⁺˙
m/z = 127

- C₂H₄

[M - C₂H₅]⁺
m/z = 126

- •C₂H₅

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2-Ethoxy-5-fluoroaniline in EI-MS.

Conclusion and Future Outlook
The spectroscopic characterization of 2-Ethoxy-5-fluoroaniline is crucial for its use in

pharmaceutical synthesis. This guide provides a predictive framework for its ¹H NMR, ¹³C NMR,

IR, and MS spectra based on fundamental principles and data from similar molecules. The

availability of empirical data in the future will allow for a direct comparison and refinement of

these predictions. For researchers working with this compound, the information presented here

should serve as a valuable reference for initial identification and quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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